molecular formula C12H7F3O3 B8231530 6-(Trifluoromethoxy)-2-naphthoic acid

6-(Trifluoromethoxy)-2-naphthoic acid

Cat. No. B8231530
M. Wt: 256.18 g/mol
InChI Key: GSVXMGQJPJBRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)-2-naphthoic acid is a useful research compound. Its molecular formula is C12H7F3O3 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthetic Methodology

  • 6-(Trifluoromethoxy)-2-naphthoic acid derivatives have been used in the synthesis of complex molecules. For instance, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid was metalated to create a trianion, which was then applied in the construction of potent inhibitors for antiapoptotic Bcl-2 family proteins, demonstrating its utility in medicinal chemistry (Le et al., 2011).

Crystallography and Material Science

  • The compound's variants, like 6-hydroxy-2-naphthoic acid, have been studied for their ability to form inclusion compounds, highlighting their potential in crystal engineering and material science applications (Jacobs et al., 2010).

Coordination Polymers and Luminescent Properties

  • Research on 6-(carboxymethoxy)-2-naphthoic acid, a similar compound, led to the development of coordination polymers with diverse structures and properties like luminescence and dye absorption. This illustrates the potential of 6-(Trifluoromethoxy)-2-naphthoic acid derivatives in creating functional materials (Jiao et al., 2021).

Polymer Science

  • Variants like poly(6-hydroxy-2-naphthoic acid) have been synthesized and studied for their unique properties, such as phase transitions and crystal formations, highlighting their relevance in advanced polymer science (Schwarz & Kricheldorf, 1991).

Liquid Crystal Research

  • 6-Hydroxy-2-naphthoic acid has been utilized in the synthesis of liquid-crystalline epoxy resins, showcasing the application of 6-(Trifluoromethoxy)-2-naphthoic acid derivatives in the field of liquid crystal technology and materials science (Espinosa et al., 2001).

Photophysical Properties

  • The photophysical properties of 6-hydroxy-2-naphthoic acid and its derivatives have been explored, showing the potential for applications in photochemistry and photophysics (Ditkovich et al., 2016).

properties

IUPAC Name

6-(trifluoromethoxy)naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-5-9(11(16)17)2-1-8(7)6-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXMGQJPJBRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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